D-Talose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldehydo-D-talose is a rare sugar, specifically an aldohexose, which is a type of monosaccharide. It is the C-2 epimer of D-galactose, meaning it differs from D-galactose only in the configuration around the second carbon atom . The molecular formula of D-Talose is C6H12O6, and it has a molar mass of 180.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldehydo-D-talose can be synthesized through the isomerization of D-galactose. This process involves the use of specific enzymes or chemical catalysts to rearrange the molecular structure of D-galactose to form D-talose . Another method involves the use of immobilized enzymes to convert L-psicose and D-tagatose into L-allose and this compound, respectively .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial purposes, involving the use of bioreactors and immobilized enzyme systems to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
Aldehydo-D-talose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Aldehydo-D-talose can be oxidized using reagents such as nitric acid or bromine water to form aldonic acids.
Reduction: It can be reduced using reagents like sodium borohydride to form alditols.
Substitution: Various substitution reactions can occur, especially at the hydroxyl groups, using reagents like acetic anhydride or benzoyl chloride.
Major Products
Oxidation: Produces aldonic acids.
Reduction: Produces alditols.
Substitution: Produces esters or ethers depending on the substituent used.
Scientific Research Applications
Aldehydo-D-talose has several applications in scientific research:
Chemistry: Used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase enzymes.
Biology: Studied for its role as a metabolite in certain species, such as Daphnia magna.
Industry: Used in the synthesis of other rare sugars and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of D-Talose involves its interaction with specific enzymes and metabolic pathways. As a substrate for ribose-5-phosphate isomerase, it plays a role in the pentose phosphate pathway, which is crucial for cellular metabolism and the production of nucleotides . The exact molecular targets and pathways can vary depending on the specific biological context in which this compound is used .
Comparison with Similar Compounds
Aldehydo-D-talose is unique due to its specific epimeric relationship with D-galactose. Similar compounds include:
D-galactose: The C-2 epimer of D-talose.
D-allose: Another rare aldohexose with a different epimeric relationship.
D-psicose: A ketohexose that can be converted into this compound through enzymatic reactions.
These compounds share similar structural features but differ in their specific configurations and reactivity, making this compound a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
2595-98-4 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1 |
InChI Key |
WQZGKKKJIJFFOK-WHZQZERISA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Synonyms |
D(+)-Talose; NSC 224293; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.